(2R)-2-(Morpholin-4-yl)propan-1-amine
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Overview
Description
(2R)-2-(Morpholin-4-yl)propan-1-amine is a chiral amine compound characterized by the presence of a morpholine ring attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Morpholin-4-yl)propan-1-amine typically involves the reaction of morpholine with a suitable chiral precursor. One common method involves the use of ®-2-chloropropan-1-amine as the starting material. The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Morpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R)-2-(Morpholin-4-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Morpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-(Morpholin-4-yl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-morpholin-4-yl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propan-1-amine: A structurally related compound with additional functional groups.
Uniqueness: (2R)-2-(Morpholin-4-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2R)-2-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C7H16N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI Key |
PKTHUBCDDJVKKA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN)N1CCOCC1 |
Canonical SMILES |
CC(CN)N1CCOCC1 |
Origin of Product |
United States |
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